Perfluoroisobutyryl fluoride

Vue d'ensemble

Description

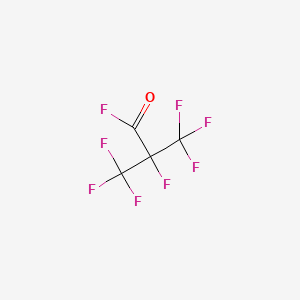

Perfluoroisobutyryl fluoride is a fluorinated organic compound with the chemical formula ( C_4F_7O ). It is a derivative of perfluoroisobutyric acid and is known for its high chemical stability and reactivity, making it a valuable intermediate in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perfluoroisobutyryl fluoride can be synthesized through the isomerization of perfluoroisobutylene oxide. This process involves the reaction of perfluoroisobutylene oxide with a catalytic amount of triethylamine, followed by prolonged heating at 100°C . Another method involves the reaction of hexafluoropropylene with carbonyl fluoride in the presence of 2-perfluoroalkyl benzothiazole compounds as catalysts .

Industrial Production Methods: Industrial production of this compound typically employs a reaction kettle liquid phase method. This method uses hexafluoropropylene and carbonyl fluoride as raw materials, with 2-perfluoroalkyl benzothiazole compounds as catalysts. The reaction is carried out in an acetonitrile solvent, which helps in uniformly wrapping the raw materials and facilitating the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Perfluoroisobutyryl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with ammonia to form perfluoroisobutyramide.

Dehydration Reactions: Perfluoroisobutyramide can be dehydrated using acyl fluorides to produce perfluoroisobutyronitrile.

Common Reagents and Conditions:

Ammonia: Used in substitution reactions to form amides.

Acyl Fluorides: Used as dehydrating agents in dehydration reactions.

Major Products Formed:

Perfluoroisobutyramide: Formed from the reaction with ammonia.

Perfluoroisobutyronitrile: Formed from the dehydration of perfluoroisobutyramide.

Applications De Recherche Scientifique

Chemical Synthesis

Perfluoroisobutyryl fluoride serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its derivatives are utilized in the production of perfluoroisobutyronitrile (C4F7N), which has significant applications in electrical insulation.

Case Study: Synthesis of Perfluoroisobutyronitrile

A study published in RSC Advances outlines a novel synthetic route for perfluoroisobutyronitrile from perfluoroisobutyryl acid. This method emphasizes low toxicity and mild reaction conditions, making it suitable for large-scale applications, particularly in gas-insulated electrical equipment. The authors report a yield of approximately 70% under optimized conditions, showcasing the efficiency of PFIBF as a precursor for high-performance materials used in electrical insulation systems .

Insulation Materials

PFIBF and its derivatives are increasingly recognized for their role in developing environmentally friendly insulation gases. Perfluoroisobutyronitrile is noted for its low global warming potential (GWP) compared to traditional insulation gases like sulfur hexafluoride (SF6). This characteristic aligns with global efforts to reduce greenhouse gas emissions under protocols such as the Kyoto Protocol.

Environmental Impact Analysis

Research indicates that perfluoroisobutyronitrile exhibits a GWP significantly lower than SF6, making it a favorable alternative for medium and high-voltage electrical equipment . The compound's stability and non-flammability further enhance its suitability for these applications.

Lubricant Formulations

PFIBF is also explored as a component in lubricant formulations, particularly for magnetic media applications. A patent describes a lubricant composition that combines perfluoropolyether lubricants with fluorinated ketone solvents, including PFIBF. This combination results in enhanced lubrication properties while maintaining low toxicity and environmental impact .

Performance Metrics

The lubricant compositions utilizing PFIBF have been shown to provide superior performance characteristics, such as:

- High thermal stability

- Low friction coefficients

- Resistance to oxidation

These properties are essential for applications in hard disk drives and other precision machinery where lubrication performance is critical.

Summary of Applications

Mécanisme D'action

The mechanism of action of perfluoroisobutyryl fluoride involves its reactivity with various nucleophiles, such as ammonia and amines. The compound’s high electronegativity and chemical stability make it an effective intermediate in the formation of more complex fluorinated compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions.

Comparaison Avec Des Composés Similaires

Perfluoroisobutyric Acid: A precursor to perfluoroisobutyryl fluoride.

Perfluoroisobutylene Oxide: An isomerization product that can be converted to this compound.

Hexafluoropropylene: A raw material used in the synthesis of this compound.

Uniqueness: this compound is unique due to its high chemical stability and reactivity, making it a valuable intermediate in the synthesis of various fluorinated compounds. Its ability to undergo multiple types of reactions, such as substitution and dehydration, further enhances its versatility in chemical processes.

Activité Biologique

Perfluoroisobutyryl fluoride (PFIBF) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. Understanding the biological activity of PFIBF is critical, especially given the increasing concerns regarding the environmental and health impacts of perfluorinated compounds. This article provides a comprehensive overview of the biological activity of PFIBF, including its toxicity, metabolic pathways, and potential applications in chemical biology.

PFIBF is characterized by its perfluorinated carbon chain, which imparts distinct stability and reactivity compared to non-fluorinated analogs. The compound is known for its high electronegativity and hydrophobic nature, making it resistant to degradation in biological systems. This stability raises concerns about its accumulation in the environment and within biological organisms.

| Property | Value |

|---|---|

| Molecular Formula | C4F7O |

| Molecular Weight | 195.04 g/mol |

| Boiling Point | 60 °C |

| Density | 1.5 g/cm³ |

| Solubility | Insoluble in water |

Toxicity Studies

Research has indicated that PFIBF exhibits significant toxicity, particularly through inhalation exposure. An acute inhalation toxicity study conducted on rats revealed that exposure to PFIBF resulted in respiratory distress and systemic toxicity, underscoring the need for caution in handling this compound .

Key Findings from Toxicity Studies:

- LD50 Values: The lethal dose (LD50) for PFIBF was found to be significantly lower than that of many other fluorinated compounds, indicating higher acute toxicity.

- Respiratory Effects: Symptoms observed included coughing, difficulty breathing, and pulmonary edema.

- Long-term Effects: Chronic exposure may lead to cumulative toxic effects, necessitating further investigation into long-term health implications.

Metabolism and Biodegradation

The metabolism of PFIBF is complex due to its fluorinated structure. Initial studies suggest that PFIBF may undergo hydrolysis to form perfluoroacetic acid (PFAA), a known toxic metabolite .

Metabolic Pathway Overview:

- Hydrolysis Reaction: PFIBF reacts with water to produce PFAA.

- Enzymatic Transformation: Enzymes such as fluorinases may facilitate the conversion of PFIBF into various fluorinated metabolites.

- Accumulation: Due to its stability, metabolites like PFAA can accumulate in biological systems, leading to potential bioaccumulation effects.

Case Studies on Biological Impact

- Case Study: Inhalation Toxicity in Rats

- Case Study: Environmental Persistence

Applications in Chemical Biology

PFIBF has been explored as a reactive probe in chemical biology due to its ability to modify biomolecules selectively. It acts as a sulfonyl fluoride electrophile, which can react with nucleophilic residues in proteins, making it valuable for studying protein interactions and enzyme mechanisms .

Potential Applications:

- Enzyme Inhibition: PFIBF can be used to develop inhibitors for specific enzymes by targeting reactive serine or cysteine residues.

- Target Identification: Its reactivity allows for mapping enzyme binding sites and understanding substrate interactions.

Propriétés

IUPAC Name |

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-1(13)2(6,3(7,8)9)4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWSHOSLZPMKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447694 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-84-9 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.